Boc-norArg(Boc)2-OH
Overview
Description
Boc-norArg(Boc)2-OH, also known as Nα,NG,NG-Tri-tert-butyloxycarbonyl-norarginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups, which are used to protect the amino groups during chemical reactions.
Mechanism of Action
Target of Action
Boc-norArg(Boc)2-OH, also known as Tri-N-Boc-L-Norarginine, primarily targets enzymes involved in peptide synthesis. It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes, including protein synthesis and cell signaling .
Mode of Action
The compound interacts with its targets by acting as a building block in peptide synthesis. The Boc (tert-butyloxycarbonyl) groups protect the amino and guanidino groups of the arginine derivative, preventing unwanted side reactions during peptide chain elongation. This protection is crucial for the selective formation of peptide bonds .
Biochemical Pathways
This compound is involved in the biochemical pathways of protein synthesis. By incorporating into the growing peptide chain, it ensures the correct sequence and structure of the synthesized peptides. This process is essential for the production of functional proteins and peptides, which are vital for cellular functions and signaling .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical structure. The Boc groups enhance the compound’s stability and solubility, improving its bioavailability. Once the Boc groups are removed under physiological conditions, the active arginine derivative can participate in biological processes .
Result of Action
At the molecular level, this compound facilitates the synthesis of peptides with high specificity and efficiency. This leads to the production of functional proteins that are essential for various cellular activities, including enzyme catalysis, signal transduction, and structural support .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. The Boc groups provide stability under a range of conditions, but they are designed to be removed under specific conditions (e.g., acidic environments) to release the active arginine derivative .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is possible that threshold effects, as well as toxic or adverse effects at high doses, may be observed .
Transport and Distribution
It is possible that this compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-norArg(Boc)2-OH typically involves the protection of the amino groups of norarginine using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the Boc-protected derivative. The reaction conditions are generally mild, and the process can be conducted under either aqueous or anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Boc-norArg(Boc)2-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The guanidine group in norarginine can participate in redox reactions, although these are less common for the Boc-protected derivative.
Coupling Reactions: This compound is frequently used in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used in peptide coupling reactions.
Bases: Triethylamine or sodium hydroxide are used to facilitate the initial Boc protection.
Major Products Formed
The primary product formed from the deprotection of this compound is norarginine, which can then participate in further chemical reactions to form peptides or other derivatives .
Scientific Research Applications
Boc-norArg(Boc)2-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules. The Boc protecting groups provide stability during multi-step synthesis processes.
Biology: this compound is used in the study of protein structure and function. It allows for the incorporation of arginine residues into peptides and proteins.
Medicine: The compound is used in the development of peptide-based therapeutics. It enables the synthesis of peptides with specific sequences and modifications.
Industry: this compound is used in the production of peptide-based materials and coatings. .
Comparison with Similar Compounds
Similar Compounds
Boc-Arg(Boc)2-OH: Another Boc-protected derivative of arginine, used similarly in peptide synthesis.
Fmoc-norArg(Boc)2-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, used in solid-phase peptide synthesis.
Cbz-Arg(Boc)2-OH: A derivative with a benzyloxycarbonyl (Cbz) protecting group, used in peptide synthesis
Uniqueness
Boc-norArg(Boc)2-OH is unique due to its dual Boc protection, which provides enhanced stability and selectivity during synthesis. The use of Boc groups allows for orthogonal protection strategies, enabling the selective deprotection of specific amino groups under controlled conditions .
Properties
IUPAC Name |
(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJBQYVLEIKLFN-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858502 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869094-29-1 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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